molecular formula C11H15Cl3N4O B2866684 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride CAS No. 2060041-15-6

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride

Cat. No.: B2866684
CAS No.: 2060041-15-6
M. Wt: 325.62
InChI Key: YMONJSPXZVPYHU-UHFFFAOYSA-N
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Description

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride ( 2060041-15-6) is a high-purity chemical compound offered for research purposes. This complex molecule features a 1,3,4-oxadiazole ring system linked to a pyridine moiety and a distinctive 3-methylazetidine group, provided in a stable trihydrochloride salt form to facilitate handling and storage in laboratory settings . The molecular formula is C11H15Cl3N4O and it has a molecular weight of 325.62 g/mol . This compound is part of the 1,3,4-oxadiazole class of heterocycles, which are widely recognized in medicinal chemistry as privileged scaffolds due to their metabolic stability and ability to participate in key hydrogen bonding interactions . Literature indicates that 1,3,4-oxadiazole derivatives are frequently investigated for a broad spectrum of pharmacological activities, including potential use as antimicrobial, anticancer, and anti-inflammatory agents . The specific 3-methylazetidin-3-yl substitution may influence the compound's physicochemical properties and bioavailability, making it a molecule of interest for hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers are encouraged to consult the scientific literature for the most current findings on this specific compound's applications and mechanism of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.3ClH/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8;;;/h2-5,13H,6-7H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMONJSPXZVPYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=NN=C(O2)C3=CN=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride typically involves multiple steps, starting with the preparation of the core pyridine and oxadiazole structures. One common synthetic route includes the following steps:

  • Formation of the Pyridine Core: The pyridine ring can be synthesized through a cyclization reaction of an appropriate precursor, such as an amino acid derivative.

  • Introduction of the Oxadiazole Group: The oxadiazole ring is often introduced through a cyclization reaction involving a hydrazine derivative and a carboxylic acid or its derivative.

  • Methylation of the Azetidine Group: The azetidine ring is methylated using a suitable methylating agent, such as methyl iodide, under controlled reaction conditions.

  • Final Assembly and Purification: The final compound is assembled by combining the modified pyridine, oxadiazole, and azetidine groups. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for various diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities.

Mechanism of Action

The mechanism by which 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride

  • 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine monohydrochloride

Uniqueness: 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride is unique due to its specific combination of functional groups and structural features. This compound's trihydrochloride form provides enhanced solubility and stability, making it more suitable for certain applications compared to its dihydrochloride or monohydrochloride counterparts.

Biological Activity

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride is a complex organic compound that exhibits significant biological activities due to its unique structural features. This compound integrates a pyridine ring, an oxadiazole moiety, and a 3-methylazetidine group, which contribute to its potential therapeutic applications.

  • Molecular Formula : C11H13Cl3N4O
  • Molecular Weight : 289.16 g/mol
  • CAS Number : 2060040-96-0
  • Purity : ≥95%

Biological Activity Overview

Research indicates that 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The compound's activity can be attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives containing the oxadiazole ring possess significant antimicrobial properties. For instance:

  • Antitubercular Activity : Compounds similar to 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), with certain derivatives exhibiting activity against resistant strains .

Anticancer Potential

The biological evaluation of oxadiazole derivatives has revealed their potential as anticancer agents. Notable findings include:

  • Cell Line Studies : In vitro studies have indicated that compounds derived from the oxadiazole scaffold can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.67 to 20.25 µg/mL for MCF-7 cells .

The mechanisms through which 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cellular processes, such as fatty acid biosynthesis in mycobacteria .
  • Induction of Apoptosis : It has been suggested that the compound activates apoptotic pathways in cancer cells by modulating proteins such as p53 and caspases .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFindings
Dhumal et al., 2016Identified strong antitubercular activity against Mycobacterium bovis BCG with molecular docking studies indicating effective binding to key enzymes .
Desai et al., 2016Reported on the antimicrobial effects of pyridine-based oxadiazole derivatives against Gram-positive and Gram-negative bacteria .
Paruch et al., 2020Evaluated antibacterial activity of various oxadiazole derivatives with promising results for further development .

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